Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
CAS No.: 1332530-61-6
Cat. No.: VC2683871
Molecular Formula: C12H15ClN2OS
Molecular Weight: 270.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332530-61-6 |
|---|---|
| Molecular Formula | C12H15ClN2OS |
| Molecular Weight | 270.78 g/mol |
| IUPAC Name | N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H |
| Standard InChI Key | PAUTVFLWLNTQHV-UHFFFAOYSA-N |
| SMILES | COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl |
| Canonical SMILES | COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Properties
Molecular Identification
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is identified by the CAS registry number 1332530-61-6. The compound's molecular formula is C₁₂H₁₅ClN₂OS with a corresponding molecular weight of 270.78 g/mol. This heterocyclic compound belongs to the thiazole family, specifically featuring a 2-methoxy-substituted thiazole ring. For research purposes, it is sometimes identified by vendor-specific codes such as VCID: VC2683871.
Structural Features
The structure of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride consists of several key components:
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A five-membered 1,3-thiazole heterocyclic ring containing sulfur and nitrogen atoms
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A methoxy group (-OCH₃) at position 2 of the thiazole ring
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A methylene (-CH₂-) linker at position 5 of the thiazole ring
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A secondary amine (-NH-) connecting the thiazole portion to a benzyl group
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A hydrochloride salt formation at the amine nitrogen
The structural features of this compound can be contrasted with the related compound Benzyl[(1,3-thiazol-5-yl)methyl]amine (CAS: 355008-63-8), which lacks both the 2-methoxy substitution and the hydrochloride salt formation . The addition of the methoxy group substantially modifies the electronic properties of the thiazole ring, potentially enhancing its biological activities compared to simpler thiazole derivatives.
Physical and Chemical Properties
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride possesses physical and chemical properties that make it suitable for medicinal chemistry applications. While specific experimental data on all properties is limited in the available literature, the following table summarizes key properties based on its structure and salt form:
| Property | Description | Source |
|---|---|---|
| Molecular Weight | 270.78 g/mol | |
| Physical Form | Crystalline solid | |
| Solubility | Enhanced water solubility due to hydrochloride salt formation | |
| Structural Features | Contains thiazole ring, benzyl group, and methoxy substituent | |
| Hydrogen Bond Donors | Present in the secondary amine group | Based on structure |
| Hydrogen Bond Acceptors | Multiple sites including nitrogen atoms, oxygen, and chloride | Based on structure |
The presence of the hydrochloride salt improves water solubility compared to the free base form, which is advantageous for biological testing and pharmaceutical formulation development.
Synthesis and Purification
Purification Techniques
After synthesis, Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride requires purification to remove impurities and obtain high-purity material for research applications. Common purification methods for this class of compounds include:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel or other stationary phases
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Preparative HPLC for high-purity isolations
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Washing procedures to remove water-soluble impurities
Isolation techniques for related compounds may involve solvent removal methods such as rotational distillation (using devices like a Buchi Rotavapor), spray drying, agitated thin film drying (ATFD), or freeze drying (lyophilization) . The specific purification protocol would be chosen based on the scale of synthesis and the intended purity requirements.
Quality Control Methods
Quality control for Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride typically involves analytical methods to confirm identity, purity, and structural integrity. Common analytical techniques include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Mass Spectrometry for molecular weight confirmation
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Elemental Analysis for composition verification
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Melting point determination for physical property confirmation
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X-ray crystallography for definitive structural characterization (when single crystals are available)
These analytical methods ensure that the synthesized compound meets the required specifications for research use.
Biological Activities and Applications
Pharmacological Profile
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride belongs to a class of thiazole derivatives that have demonstrated diverse biological activities. While specific pharmacological data for this exact compound is limited in the available search results, thiazole derivatives in general have shown several promising biological properties:
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Antimicrobial activity against various pathogens
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Anticancer properties, including cytotoxicity against select cancer cell lines
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Enzyme inhibition capabilities relevant to several disease states
The unique structure of this compound, featuring both a methoxy-substituted thiazole ring and a benzyl group, may confer specific pharmacological properties through interactions with biological macromolecules such as proteins, enzymes, and DNA. These interactions form the basis for the compound's potential therapeutic applications.
Research Findings
Current Research Status
The research status of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride appears to be in the early exploratory stages. The compound is primarily categorized for research use, suggesting that investigations into its full therapeutic potential are still ongoing. Current research has established:
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Basic structural characterization and physical properties
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Preliminary insights into potential biological activities
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Recognition of its relevance to medicinal chemistry research
The compound's research status should be considered preliminary, with the available literature indicating that "further research is needed to fully explore the therapeutic potential of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride and its derivatives". This statement underscores the current gaps in knowledge and the need for additional investigations.
Comparative Analysis with Related Compounds
Comparison with structurally related compounds provides context for understanding the potential significance of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride:
The structural modifications, particularly the 2-methoxy substitution, likely confer unique properties to Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride compared to simpler thiazoles. While related thiazole compounds have shown promising biological activities, direct comparative data for this specific compound is limited in the available literature.
Experimental Data and Applications
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Medicinal Chemistry Research: The compound serves as a valuable scaffold for developing novel therapeutics, with the thiazole ring being a privileged structure in drug discovery.
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Structure-Activity Relationship Studies: The unique substitution pattern makes it useful for comparative studies to understand how structural modifications affect biological activity.
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Pharmaceutical Development: The hydrochloride salt form represents a pharmaceutically relevant formulation approach for improving solubility and bioavailability of the base compound.
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Synthetic Methodology Research: The synthesis of such compounds contributes to advancing methods for preparing complex heterocyclic structures relevant to drug discovery.
Research on related thiazole-containing compounds has shown that they can interact with various biological targets, including enzymes such as DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase 1), which is relevant in anti-tuberculosis drug development . This suggests potential areas for experimental investigation with Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride.
Future Directions
Research Gaps
Several research gaps exist in the current understanding of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride, presenting opportunities for future investigations:
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Comprehensive biological activity profiling against diverse targets and pathogens
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Detailed structure-activity relationship studies to understand the impact of specific structural features
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Mechanism of action elucidation for any observed biological activities
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Optimization of synthetic routes to improve yields and purity
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Investigation of structural modifications to enhance potency or selectivity
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Safety and toxicity profiles in relevant model systems
The search results specifically note that "further research is needed to fully explore the therapeutic potential" of this compound and its derivatives, highlighting the preliminary nature of current knowledge and the extensive work still required.
Emerging Applications
Potential emerging applications for Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride and related compounds include:
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Development as antimicrobial agents, potentially addressing emerging resistance issues
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Exploration as targeted anticancer therapies, particularly if selective cytotoxicity can be demonstrated
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Investigation as enzyme inhibitors for various disease pathways
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Use as building blocks for more complex molecular architectures in drug discovery
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Application as pharmacological tools to study specific biological processes
The unique structural features of this compound may enable novel applications beyond those currently envisioned, particularly as research methodologies advance and new biological targets are identified.
Development Opportunities
Several development opportunities exist for Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride:
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Structural optimization through systematic modification of substituents to enhance potency or selectivity
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Development of improved synthetic methods, potentially including green chemistry approaches
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Formulation studies to enhance delivery and stability properties
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Combination studies with other therapeutic agents to identify potential synergistic effects
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Computational modeling to predict interactions with biological targets
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Development of structure-based design approaches using this compound as a scaffold
These opportunities align with the broader field of thiazole medicinal chemistry, where similar compounds have shown promise in various therapeutic applications .
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